1-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with difluoromethoxy and methoxyphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(difluoromethoxy)aniline with 2-methoxybenzoyl chloride to form an intermediate amide. This intermediate is then subjected to cyclization with hydrazine hydrate and methyl isocyanate to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of continuous flow reactors and automated systems can further improve the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to and inhibit the activity of enzymes involved in cell division or signal transduction pathways, resulting in antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethoxy)phenyl isothiocyanate
- 4-(Trifluoromethoxy)phenylboronic acid
- 2-Methoxyphenyl isocyanate
- 1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl .
Uniqueness
1-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is unique due to its specific combination of functional groups and the presence of the triazole ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C18H16F2N4O3 |
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Molecular Weight |
374.3 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H16F2N4O3/c1-11-21-16(17(25)22-14-5-3-4-6-15(14)26-2)23-24(11)12-7-9-13(10-8-12)27-18(19)20/h3-10,18H,1-2H3,(H,22,25) |
InChI Key |
OPCMWNCQXKCHGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
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